molecular formula C12H21NO3 B6331112 tert-Butyl (4-oxocycloheptyl)carbamate CAS No. 1031335-15-5

tert-Butyl (4-oxocycloheptyl)carbamate

Cat. No. B6331112
CAS RN: 1031335-15-5
M. Wt: 227.30 g/mol
InChI Key: RNYJEXKDUIEGRX-UHFFFAOYSA-N
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Description

“tert-Butyl (4-oxocycloheptyl)carbamate” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.30 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “tert-Butyl (4-oxocycloheptyl)carbamate” involves the reaction of tert-butyl (4-oxocycloheptyl)carbamate with 1-[3-(trifluoromethoxy)phenyl]methanamine in the presence of sodium tris(acetoxy)borohydride and acetic acid . The reaction is carried out in 1,2-dichloro-ethane at 20℃ for 18 hours .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-oxocycloheptyl)carbamate” consists of 16 heavy atoms . It has a high fraction of Csp3 (0.83) and 4 rotatable bonds . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

“tert-Butyl (4-oxocycloheptyl)carbamate” has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.42, indicating its lipophilicity . It is very soluble, with a solubility of 2.59 mg/ml .

Safety and Hazards

The safety information for “tert-Butyl (4-oxocycloheptyl)carbamate” indicates that it has a hazard statement of H302-H361-H372-H410 . The signal word is “Danger” and it belongs to Class 9 . Precautionary statements include P201-P264-P280-P301+P330+P331-P312 .

properties

IUPAC Name

tert-butyl N-(4-oxocycloheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJEXKDUIEGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-oxocycloheptyl)carbamate

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